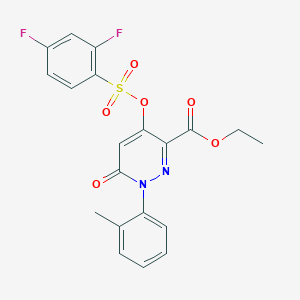

Ethyl 4-(((2,4-difluorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-(((2,4-difluorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by:

- A sulfonate ester group at position 4, derived from 2,4-difluorophenylsulfonic acid.

- An o-tolyl (2-methylphenyl) substituent at position 1.

- An ethyl ester at position 2.

The 2,4-difluorophenyl group may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

IUPAC Name |

ethyl 4-(2,4-difluorophenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F2N2O6S/c1-3-29-20(26)19-16(30-31(27,28)17-9-8-13(21)10-14(17)22)11-18(25)24(23-19)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOINYLKJZUAGPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C=C2)F)F)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F2N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(((2,4-difluorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or dicarboxylic acids.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.

Esterification: The carboxylate group is introduced through esterification reactions using alcohols and acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(((2,4-difluorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.

Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-(((2,4-difluorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This can lead to various biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Substituent Analysis at Position 4

The sulfonate ester group distinguishes the target compound from analogs with alternative substituents:

Key Findings :

Aromatic Substituent Variations at Position 1

The o-tolyl group in the target compound contrasts with other aryl groups:

Key Findings :

- o-Tolyl introduces steric constraints that may influence binding interactions in biological targets compared to unsubstituted phenyl groups .

- Trifluoromethylphenyl analogs (e.g., 3-(trifluoromethyl)phenyl) further increase hydrophobicity and metabolic resistance, a feature leveraged in agrochemical design .

Ester Group Modifications

The ethyl ester at position 3 is compared to methyl and other ester variants:

Key Findings :

- Ethyl esters generally exhibit slower hydrolysis than methyl esters, prolonging in vivo half-life .

Biological Activity

Ethyl 4-(((2,4-difluorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound belongs to the class of dihydropyridazines, which are known for their diverse biological activities. The presence of the difluorophenyl and sulfonyl groups enhances its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of dihydropyridazine compounds exhibit significant antimicrobial properties. A study demonstrated that related compounds showed varying degrees of inhibition against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures were found to inhibit Staphylococcus aureus and Escherichia coli effectively.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | S. aureus | 15 |

| Compound B | E. coli | 18 |

| This compound | S. aureus | TBD |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, a related compound demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HCT116 | 8.7 |

| This compound | TBD |

Enzyme Inhibition

Inhibitory activity against specific enzymes has also been reported. Dihydropyridazine derivatives have shown promise as inhibitors of acetylcholinesterase (AChE), which is significant in the treatment of neurodegenerative diseases such as Alzheimer’s.

Case Studies

- Study on Antimicrobial Effects : A recent study evaluated the antimicrobial effects of various dihydropyridazine derivatives, including our compound of interest. The results indicated a strong correlation between structural modifications and antimicrobial potency.

- Anticancer Screening : Another study screened a library of dihydropyridazines against multiple cancer cell lines. The findings suggested that modifications at the 4-position significantly enhanced cytotoxicity.

Q & A

Basic: What synthetic routes are reported for preparing this compound, and how can reaction conditions (e.g., solvent, catalyst) be optimized?

Methodological Answer:

The compound can be synthesized via sulfonylation of a pyridazine intermediate. A general approach involves:

- Step 1: Coupling 2,4-difluorophenylsulfonyl chloride with a hydroxylated pyridazine precursor under basic conditions (e.g., NaH in THF) .

- Step 2: Introducing the o-tolyl group via nucleophilic substitution or Pd-catalyzed cross-coupling .

- Optimization: Reaction yields improve with anhydrous solvents (e.g., DMF or acetonitrile) and controlled temperature (60–80°C). Catalytic bases like triethylamine enhance sulfonate ester formation .

Basic: What analytical techniques are critical for confirming the compound’s structural identity and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify substituent positions (e.g., sulfonyloxy protons at δ 7.8–8.2 ppm; pyridazine carbonyl at ~165 ppm) .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using a C18 column with UV detection at 254 nm .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with fluorine and sulfur .

Advanced: How can contradictory crystallographic or spectroscopic data (e.g., disordered structures in X-ray studies) be resolved?

Methodological Answer:

- X-ray Crystallography: For disordered structures (common in flexible sulfonate esters), refine occupancy ratios using software like SHELXL and validate with residual density maps . Multi-conformer models may be required .

- Complementary Techniques: Pair crystallography with solid-state NMR or DFT calculations to resolve ambiguities in bond angles or torsional strain .

- Case Example: In cyclohexenone derivatives, puckering parameters (Q, θ, φ) were calculated to distinguish envelope vs. half-chair conformations .

Advanced: What experimental strategies can elucidate the sulfonyloxy group’s reactivity under hydrolytic or nucleophilic conditions?

Methodological Answer:

- Kinetic Studies: Monitor hydrolysis rates via HPLC in buffered solutions (pH 2–12) at 25–50°C. Fluorine substituents may sterically hinder nucleophilic attack .

- Isotopic Labeling: Use O-labeled water to track oxygen exchange in the sulfonate ester .

- Computational Modeling: Apply DFT to map transition states and predict activation barriers for hydrolysis pathways .

Advanced: How can computational methods (e.g., DFT) predict electronic properties relevant to biological activity?

Methodological Answer:

Basic: What stability considerations are critical for handling and storing this compound?

Methodological Answer:

- Storage Conditions: Store at –20°C under inert gas (argon) to prevent ester hydrolysis or sulfonate degradation .

- Light Sensitivity: Protect from UV exposure; amber vials reduce photolytic decomposition .

- Stability Assay: Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced: How can researchers design assays to study this compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

- Enzyme Inhibition Assays:

- Fluorescence Quenching: Track binding to tryptophan residues in enzymes (e.g., tyrosine kinases) .

- Isothermal Titration Calorimetry (ITC): Measure binding affinity (K) and stoichiometry .

- Molecular Docking: Use AutoDock Vina to simulate interactions with active sites. Validate with mutagenesis studies on key residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.